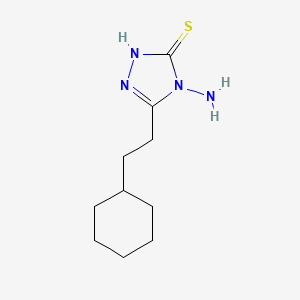

4-amino-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-amino-3-(2-cyclohexylethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4S/c11-14-9(12-13-10(14)15)7-6-8-4-2-1-3-5-8/h8H,1-7,11H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSWDTUUCNXFBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC2=NNC(=S)N2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclohexylethylamine with thiocarbohydrazide, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazole ring or the amino group.

Substitution: Nucleophilic substitution reactions can occur at the amino or thiol groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Modified triazole derivatives.

Substitution: Alkylated or acylated triazole compounds.

Scientific Research Applications

4-amino-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 4-amino-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Based Classification

Triazole-3-thiol derivatives are classified based on substituents at position 5, which critically influence their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Aryl-Substituted Derivatives

- 4-Amino-5-(4-Nitrophenyl)-4H-1,2,4-Triazole-3-Thiol () Structure: Features a nitro group at the para position of the phenyl ring. Application: Serves as a precursor for Schiff base ligands, which are utilized in coordination chemistry and catalysis. Synthesis: Prepared via condensation with aldehydes (e.g., 4-phenoxybenzaldehyde) under acidic conditions .

- 4-Amino-5-Phenyl-4H-1,2,4-Triazole-3-Thiol (AT) () Structure: Simple phenyl substituent. Activity: Demonstrates moderate antioxidant capacity via DPPH• and ABTS•+ assays. Electron-donating groups (e.g., -NH2, -SH) enhance radical scavenging .

Heteroaryl-Substituted Derivatives

- 4-Amino-5-(Thiophen-2-ylmethyl)-4H-1,2,4-Triazole-3-Thiol () Structure: Thiophene-methyl group enhances π-electron density. Activity: Exhibits 88.89% antiradical activity at 1 mM against DPPH•, attributed to the sulfur atom’s electron-donating effects .

- 4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazole-3-Thiol () Structure: Furan ring introduces oxygen-based heteroatom interactions. Activity: Shows hepatoprotective effects in alcoholic hepatitis models, reducing oxidative stress and cytolysis .

Alkyl-Substituted Derivatives

- 4-Amino-5-(Trifluoromethyl)-4H-1,2,4-Triazole-3-Thiol () Structure: CF3 group increases metabolic stability and lipophilicity. Application: Intermediate for enzyme inhibitors (e.g., carbonic anhydrase inhibitors) due to strong electron-withdrawing effects .

- 4-Amino-5-(2-Phenylethyl)-4H-1,2,4-Triazole-3-Thiol () Structure: Phenethyl group balances hydrophobicity and aromaticity. Synthesis: Similar to the cyclohexylethyl analog but with a benzyl-derived chain .

Key Comparative Data

Biological Activity

4-Amino-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. Compounds in this class have garnered attention for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 196.27 g/mol. The compound features a triazole ring substituted with an amino group and a thiol group, contributing to its reactivity and biological interactions.

Mechanisms of Biological Activity

-

Antimicrobial Activity :

- Triazole derivatives have been shown to exhibit significant antimicrobial properties. Research indicates that this compound demonstrates inhibitory effects against various bacterial and fungal strains. The mechanism often involves interference with cell wall synthesis or disruption of metabolic pathways.

-

Anticancer Properties :

- Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through the inhibition of specific signaling pathways (e.g., PI3K/Akt/mTOR pathway) and by modulating reactive oxygen species (ROS) levels .

- Enzyme Inhibition :

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines (MCF-7 and HCT-116). The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the micromolar range, suggesting significant anticancer potential .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of triazole derivatives indicates favorable absorption and distribution characteristics. However, toxicity assessments are crucial. Preliminary studies suggest that while the compound exhibits low toxicity profiles in vitro, further in vivo studies are necessary to fully understand its safety parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.